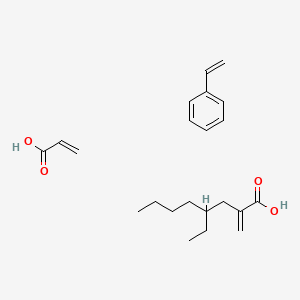
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C24H44O4. It is a type of ester derived from cyclohexane-1,3-dicarboxylic acid and 2-ethylhexanol. This compound is known for its use as a plasticizer, which helps to increase the flexibility and durability of plastic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate typically involves the esterification of cyclohexane-1,3-dicarboxylic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The water produced during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of cyclohexane-1,3-dicarboxylic acid and 2-ethylhexanol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized products.
Substitution: The ester groups can participate in substitution reactions with nucleophiles, leading to the formation of new ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines.
Major Products Formed
Hydrolysis: Cyclohexane-1,3-dicarboxylic acid and 2-ethylhexanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: New ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate has various applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and plastics.
Biology: Studied for its potential effects on biological systems and its interactions with cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of polymers.
Industry: Utilized in the manufacturing of flexible PVC products, coatings, and adhesives.
Wirkmechanismus
The mechanism by which bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate exerts its effects is primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. The compound may also interact with biological membranes, affecting their fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another commonly used plasticizer with similar properties but different chemical structure.
Bis(2-ethylhexyl) adipate (DEHA): A plasticizer with a similar ester structure but derived from adipic acid.
Diisononyl phthalate (DINP): A phthalate plasticizer with a different alkyl chain structure.
Uniqueness
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate is unique due to its cyclohexane-based structure, which imparts different physical and chemical properties compared to phthalate-based plasticizers. It offers a balance of flexibility and durability, making it suitable for specific applications where other plasticizers may not perform as well.
Eigenschaften
CAS-Nummer |
22995-53-5 |
|---|---|
Molekularformel |
C24H44O4 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C24H44O4/c1-5-9-12-19(7-3)17-27-23(25)21-14-11-15-22(16-21)24(26)28-18-20(8-4)13-10-6-2/h19-22H,5-18H2,1-4H3 |
InChI-Schlüssel |
BFNQYORFBJZBBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)C1CCCC(C1)C(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


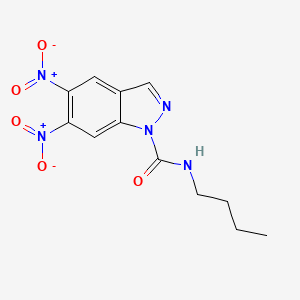

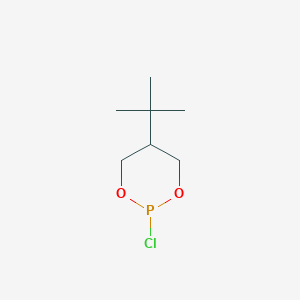
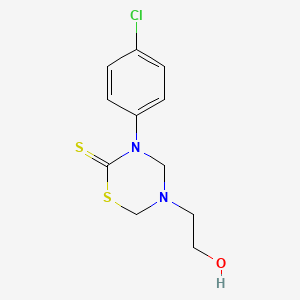
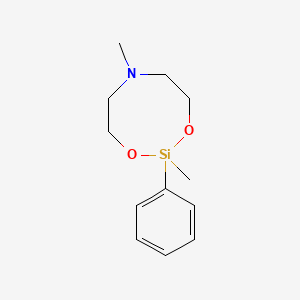
![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)
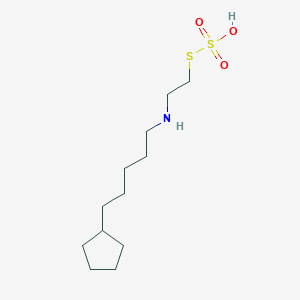
![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)


